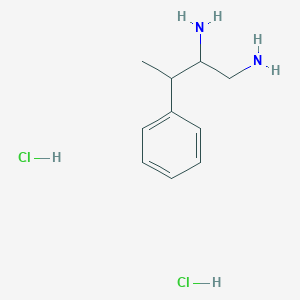
3-Phenylbutane-1,2-diamine dihydrochloride
Vue d'ensemble
Description
3-Phenylbutane-1,2-diamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as benzamidine hydrochloride and is a white crystalline powder with a molecular weight of 198.6 g/mol. This compound has been widely studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization of Complex Molecules
One notable application involves the synthesis of nickel(II) and copper(II) complexes with tetradentate Schiff base ligands. Bhowmik, Drew, and Chattopadhyay (2011) described the condensation of 1,2-diaminopropane and 1-phenylbutane-1,3-dione, leading to the formation of Schiff base ligands. These ligands were then reacted with copper(II) and nickel(II) to synthesize corresponding complexes, showcasing the role of 3-Phenylbutane-1,2-diamine derivatives in forming intricate molecular structures (Bhowmik, Drew, & Chattopadhyay, 2011).
Antimicrobial and Biological Activity
Kachroo, Gupta, and Wadhawan (1986) synthesized N, N'-di[3-(2,4-dialkoxy-5-alkylphenyl) propyl]-1,2 ethane, 1,4-butane, and 1,4-benzene diamines, showing significant in vitro amoebicidal activity against E. histolytica. These compounds, derived from 3-Phenylbutane-1,2-diamine, highlight its potential in developing treatments for amoebiasis (Kachroo, Gupta, & Wadhawan, 1986).
Catalytic Applications and Asymmetric Synthesis
An efficient synthetic approach toward a single diastereomer of (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine was developed by Cho, Nayab, and Jeong (2019) for use in asymmetric catalysis. This method demonstrates the utility of 3-Phenylbutane-1,2-diamine derivatives in facilitating highly selective chemical transformations, crucial for producing chiral compounds (Cho, Nayab, & Jeong, 2019).
Chemical Properties and Reactivity Studies
Research by Gein, Kasimova, Aliev, and Vakhrin (2010) on the three-component reaction involving methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine showcases the diverse reactivity of compounds related to 3-Phenylbutane-1,2-diamine. This study provides insights into the synthesis of novel compounds with potential pharmacological activities (Gein, Kasimova, Aliev, & Vakhrin, 2010).
Propriétés
IUPAC Name |
3-phenylbutane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(10(12)7-11)9-5-3-2-4-6-9;;/h2-6,8,10H,7,11-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJMOGYXZYXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylbutane-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



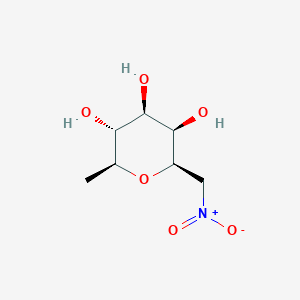

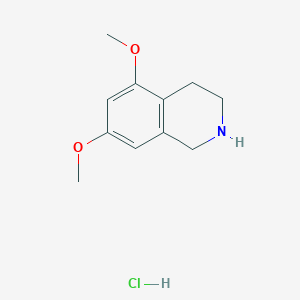
![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)
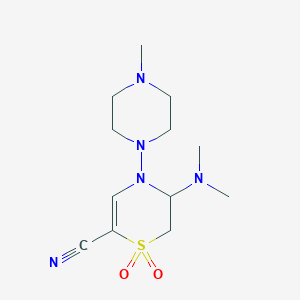

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)
![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)

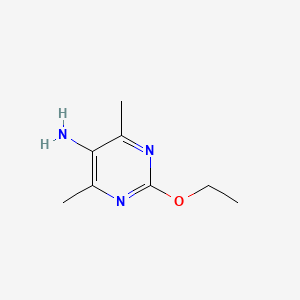

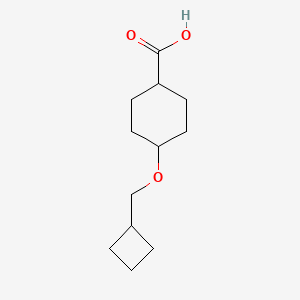
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)